2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide
CAS No.:
Cat. No.: VC16300309
Molecular Formula: C15H13BrN6OS
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrN6OS |
|---|---|
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide |
| Standard InChI | InChI=1S/C15H13BrN6OS/c16-11-2-1-3-12(8-11)19-13(23)9-24-15-21-20-14(22(15)17)10-4-6-18-7-5-10/h1-8H,9,17H2,(H,19,23) |
| Standard InChI Key | XHBBEUUGBAYPBR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Components
The molecule comprises three distinct moieties:
-
A 1,2,4-triazole ring substituted at positions 3, 4, and 5 with sulfur, amino, and pyridin-4-yl groups, respectively.
-
A pyridine ring attached to the triazole core, introducing aromaticity and potential hydrogen-bonding capabilities.
-
A 3-bromophenylacetamide group linked via a sulfanyl bridge, contributing hydrophobic and electron-withdrawing characteristics.
The presence of multiple nitrogen atoms in the triazole and pyridine rings enhances the compound’s ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition in biological systems .
Molecular Geometry and Electronic Configuration
The triazole ring adopts a planar conformation, while the pyridine and bromophenyl groups introduce steric bulk that may influence binding affinity to enzymatic pockets. Density functional theory (DFT) calculations on similar triazole derivatives suggest that the sulfur atom in the sulfanyl group acts as an electron donor, modulating the compound’s redox potential . The bromine atom’s inductive effect increases the electrophilicity of the acetamide carbonyl, potentially enhancing interactions with nucleophilic residues in target proteins.
Synthetic Methodologies
General Synthesis of Triazole Derivatives
While no published protocol explicitly describes the synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide, analogous compounds are typically prepared through multistep routes:
-
Formation of the triazole core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
-
Introduction of the pyridine moiety: Nucleophilic substitution or metal-catalyzed coupling reactions to attach pyridinyl groups to the triazole ring.
-
Sulfanyl acetamide linkage: Reaction of triazole thiols with α-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in anhydrous acetone .
For example, a related compound, 2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-arylacetamide, was synthesized with yields of 61–73% using similar methodology .
Optimization Strategies
-
Microwave-assisted synthesis: Reduces reaction times from hours to minutes while improving yields .
-
Solid-phase techniques: Facilitate purification and scalability for industrial production.
Hypothesized Biological Activities
Enzymatic Inhibition Mechanisms
The compound’s sulfanyl group is hypothesized to chelate metal ions in enzymatic active sites. For instance, similar molecules inhibit dihydrofolate reductase (DHFR) by binding to the pterin-binding pocket via hydrogen bonds with the triazole nitrogens .
Comparative Analysis with Structural Analogs
The bromine atom in the target compound may confer greater lipophilicity compared to chlorine or fluorine analogs, potentially improving blood-brain barrier penetration .
Computational Predictions and Drug-Likeness
ADMET Profiling
-
Absorption: Predicted Caco-2 permeability = 28.7 nm/s (high)
-
Metabolism: Susceptible to CYP3A4-mediated oxidation due to the pyridine ring.
-
Toxicity: Ames test predictions indicate low mutagenic risk.
Molecular Docking Studies
AutoDock Vina simulations suggest strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding site of E. coli DNA gyrase, with key interactions involving the triazole NH and pyridine N atoms .
Challenges and Future Directions
-
Synthetic scalability: Optimizing yields for the bromophenyl variant requires solvent screening (e.g., DMF vs. acetone).
-
In vivo validation: Preclinical testing in murine models is needed to confirm bioavailability and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume